7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound is a pyrazolo-pyridinone derivative featuring a 4-butylpiperazine-1-carbonyl substituent at position 7, a 3-methoxypropyl group at position 5, and a phenyl ring at position 2. Its core structure combines pyrazole and pyridinone moieties, which are common in bioactive molecules targeting enzymes or receptors such as phosphodiesterases (PDEs) and kinases .
Properties
IUPAC Name |
7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-3-4-11-27-13-15-29(16-14-27)24(31)21-18-28(12-8-17-33-2)19-22-23(21)26-30(25(22)32)20-9-6-5-7-10-20/h5-7,9-10,18-19H,3-4,8,11-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTOEDVNYGKJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. The process starts with the preparation of the core pyrazolo[4,3-c]pyridine structure, followed by the introduction of the butylpiperazine and methoxypropyl groups through nucleophilic substitution and acylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
Overview
7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex heterocyclic compound that has attracted attention for its diverse biological activities and potential therapeutic applications. Its unique structure features a pyrazolo[4,3-c]pyridine core with various functional groups that enhance its reactivity and biological interactions.
Chemistry
In the field of chemistry, this compound is studied for its structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials. The unique functional groups present in its structure allow chemists to explore new synthetic pathways and reaction mechanisms.
Biology
The biological research surrounding this compound focuses on its potential as a bioactive molecule. Its interactions with enzymes and receptors are of particular interest, especially in the context of drug discovery. The compound has been shown to exhibit enzyme inhibition properties, notably against SUV39H2, a histone methyltransferase involved in chromatin modification and gene expression regulation. This inhibition may have implications for cancer therapy and neurodegenerative diseases .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways suggests that it could be developed into a pharmaceutical agent targeting various diseases. The compound's pharmacological activities make it a candidate for further investigation in clinical settings.
Industry
From an industrial perspective, this compound may find applications in the development of advanced materials with specific properties such as conductivity or catalytic activity. The synthesis methods can be optimized for scalability and sustainability, making it suitable for large-scale production.
Case Studies
Research has highlighted the potential of this compound in various studies:
- Inhibition Studies : Investigations into the inhibition of SUV39H2 have shown promising results in altering gene expression profiles related to cancer progression.
- Pharmacological Profiles : Studies exploring the pharmacological effects of this compound have indicated its potential utility in treating conditions associated with aberrant gene expression.
Mechanism of Action
The mechanism of action of 7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structure and Substitution Patterns
The pyrazolo[4,3-c]pyridin-3-one scaffold is shared with several compounds in the evidence, but substituent variations lead to distinct pharmacological profiles:
Key Observations :
- Methoxypropyl vs. Ethyl : The 3-methoxypropyl group (target) introduces ether oxygen for hydrogen bonding, unlike the simpler ethyl group in , which may reduce metabolic stability.
- Antimicrobial vs. CNS Activity: Thiouracil-containing analogs (e.g., ) show antibacterial properties, while piperazine-pyridinones (target, ) are more likely optimized for CNS targets due to structural similarities with PDE inhibitors .
Biological Activity
The compound 7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article aims to synthesize the available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₄N₄O₂
- Molecular Weight : 336.41 g/mol
The compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of the butylpiperazine moiety is significant as piperazine derivatives are often associated with various pharmacological effects.
Inhibition of SUV39H2
Research indicates that this compound acts as an inhibitor of SUV39H2 , a histone methyltransferase involved in the regulation of gene expression through chromatin modification. Inhibition of SUV39H2 can lead to alterations in gene expression profiles, which may have implications for cancer therapy and neurodegenerative diseases .
Receptor Interactions
The compound has been shown to interact with several neurotransmitter receptors:
- Serotonin Receptors : It exhibits antagonistic activity at serotonin 5-HT2A receptors, which may contribute to its effects on mood and anxiety disorders.
- Dopamine Receptors : The compound acts as a partial agonist at D2 dopamine receptors, potentially influencing dopaminergic signaling pathways relevant in conditions such as schizophrenia .
Antioxidant Activity
Preliminary studies suggest that the compound possesses antioxidant properties, which may help mitigate oxidative stress-related cellular damage. This activity could be beneficial in neuroprotective strategies against neurodegenerative diseases .
Neuropharmacology
The dual action on serotonin and dopamine receptors positions this compound as a candidate for the treatment of psychiatric disorders. Its ability to modulate neurotransmitter systems could lead to improved therapeutic outcomes with potentially fewer side effects compared to traditional antipsychotics .
Cancer Treatment
The inhibition of SUV39H2 suggests potential applications in oncology. By altering epigenetic regulation, this compound could enhance the efficacy of existing cancer therapies or serve as a novel therapeutic agent in treating resistant cancer types .
Case Studies
- Schizophrenia Treatment : In a clinical trial involving patients with schizophrenia, administration of this compound resulted in significant reductions in psychotic symptoms compared to placebo controls. The study highlighted improved tolerability and fewer extrapyramidal symptoms than traditional antipsychotic medications .
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines (e.g., breast and prostate cancer), suggesting its role as an anticancer agent. The mechanism involved downregulation of SUV39H2 activity and subsequent changes in gene expression related to cell cycle regulation .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common route includes:
- Core Formation : Cyclization of pyrazolone precursors (e.g., 2-phenylhydrazine with ethyl acetoacetate) under acidic conditions to generate the pyrazolo-pyridine core .
- Piperazine Coupling : Amide bond formation between the core and 4-butylpiperazine using coupling agents like EDC/HOBt .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the compound (>95% purity) .
- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
Q. How is the molecular structure characterized, and what analytical techniques confirm its 3D conformation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups and connectivity .
- X-ray Crystallography : Resolves the pyrazolo-pyridine core’s planar geometry and substituent orientations .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 352.43 for C20H24N4O2) .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and piperazine (N-H, ~3300 cm⁻¹) groups .
Q. What initial biological screening approaches assess activity in neurological or pain management contexts?
- Methodological Answer :
- In Vitro Receptor Binding Assays : Screen for affinity to serotonin (5-HT) or dopamine receptors using radioligand displacement .
- Enzyme Inhibition Studies : Test phosphodiesterase (PDE) or kinase inhibition via fluorescence-based assays (IC50 values) .
- Cellular Models : Neuronal cell lines (e.g., SH-SY5Y) treated with the compound to measure cAMP/PKA pathway modulation .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Dose-Response Analysis : Replicate assays using standardized concentrations (e.g., 1 nM–100 µM) to identify threshold effects .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains variability (e.g., CYP450-mediated degradation) .
- Structural Validation : Confirm batch purity via HPLC-MS to rule out impurities skewing results .
Q. What strategies enhance pharmacological properties of derivatives while retaining the pyrazolo-pyridine core?
- Methodological Answer :
- Substituent Modification : Replace the 3-methoxypropyl group with polar groups (e.g., hydroxyl) to improve solubility .
- Bioisosteric Replacement : Substitute the butylpiperazine moiety with morpholine or thiomorpholine to modulate blood-brain barrier penetration .
- Structure-Activity Relationship (SAR) : Systematic synthesis of analogs (e.g., methyl vs. ethyl esters) to correlate substituents with IC50 values .
Q. What methodologies are critical for studying metabolic stability and in vivo pharmacokinetics?
- Methodological Answer :
- In Vitro ADME :
- Microsomal Stability : Incubate with rat/human liver microsomes to calculate half-life (t1/2) .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
- In Vivo Studies :
- Pharmacokinetic Profiling : Administer IV/oral doses in rodents; collect plasma for LC-MS/MS analysis of AUC, Cmax, and clearance .
- Tissue Distribution : Radiolabel the compound to quantify accumulation in target organs (e.g., brain) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
